Superior Protective Index Versus Valproate in Preclinical Anticonvulsant Models
In a direct head-to-head preclinical comparison in rats, cyclohexanecarboxylic acid (CCA) demonstrated an approximate twofold advantage in protective index relative to valproate (VPA). The protective index was defined as the ratio of concentrations producing neurotoxicity (rotorod assay) to concentrations producing anticonvulsant effect (pentylenetetrazol-induced seizure model). Additionally, CCA exhibited no pharmacokinetic-pharmacodynamic delay in maximal protection against PTZ-induced seizures, whereas VPA showed a marked delay [1].
| Evidence Dimension | Protective index (ratio of neurotoxic concentration to anticonvulsant concentration) |
|---|---|
| Target Compound Data | Approximately twofold advantage relative to VPA (exact numeric values not specified in abstract) |
| Comparator Or Baseline | Valproate (VPA) baseline protective index |
| Quantified Difference | Approximately 2-fold higher protective index for CCA versus VPA |
| Conditions | Rat model; pentylenetetrazol (PTZ) infusion seizure model for anticonvulsant activity; rotorod assay for neurotoxicity |
Why This Matters
The higher protective index indicates a wider therapeutic window, which is a critical factor for researchers evaluating anticonvulsant lead compounds or structural analogs for further development.
- [1] Liu MJ, Pollack GM. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. Epilepsia. 1994;35(1):234-243. doi:10.1111/j.1528-1157.1994.tb02939.x. View Source
